molecular formula C17H20N6O B7054515 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one

3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one

Cat. No.: B7054515
M. Wt: 324.4 g/mol
InChI Key: ZNKYOQDKFSEOKC-UHFFFAOYSA-N
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Description

3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one is a complex organic compound that features a tetrazole ring and a pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one typically involves multiple steps. One common approach is the formation of the tetrazole ring through a click chemistry reaction, which is known for its efficiency and mild conditions. The pyrimidinone core can be synthesized through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism by which 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on enzymes, thereby inhibiting or modifying their activity. The pyrimidinone core can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives: These compounds share the tetrazole ring and have similar biological activities.

    1,3-bis(1-methyltetrazol-5-yl)triaz-1-ene: Another tetrazole-containing compound with applications in medicinal chemistry.

Uniqueness

What sets 3-[[1-(2,6-Dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one apart is its combination of the tetrazole and pyrimidinone rings, which provides a unique set of chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-[[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]-6-propan-2-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-11(2)14-8-16(24)22(10-18-14)9-15-19-20-21-23(15)17-12(3)6-5-7-13(17)4/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKYOQDKFSEOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)CN3C=NC(=CC3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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